

# "24 Bisphenol S-d8" CAS number and molecular weight

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## Compound of Interest

Compound Name: 24 Bisphenol S-d8

Cat. No.: B15354508

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## In-Depth Technical Guide: 2,4'-Bisphenol S-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4'-Bisphenol S-d8 (BPS-d8), a deuterated analog of the industrial chemical 2,4'-Bisphenol S. This document details its chemical and physical properties, its primary application in analytical chemistry, and the biological signaling pathways influenced by its non-deuterated counterpart, Bisphenol S (BPS).

## Core Compound Details

2,4'-Bisphenol S-d8 serves as an essential internal standard for the accurate quantification of 2,4'-Bisphenol S in various matrices. Its isotopic labeling ensures precise measurements in mass spectrometry-based analytical methods by distinguishing it from the naturally occurring analyte.

Property	Value	Reference
Chemical Name	2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol	[1]
CAS Number	2483831-28-1	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>2</sub> D <sub>8</sub> O <sub>4</sub> S	[1][4]
Molecular Weight	258.32 g/mol	[1][4]
Purity	>95% (HPLC)	[1][5]
Appearance	White to Pale Yellow Solid	
Storage	Refrigerator (2-8°C)	

## Analytical Applications: Isotope Dilution Mass Spectrometry

2,4'-Bisphenol S-d8 is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Bisphenol S in environmental, biological, and food samples. The following is a generalized experimental protocol for such an analysis.

### Experimental Protocol: Quantification of Bisphenol S in Water Samples by LC-MS/MS

#### 1. Sample Preparation:

- **Spiking:** A known concentration of 2,4'-Bisphenol S-d8 internal standard is added to a measured volume of the water sample.
- **Solid-Phase Extraction (SPE):** The spiked sample is passed through an SPE cartridge (e.g., C18) to concentrate the analyte and remove interfering matrix components.
- **Elution:** The analyte and internal standard are eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

- Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

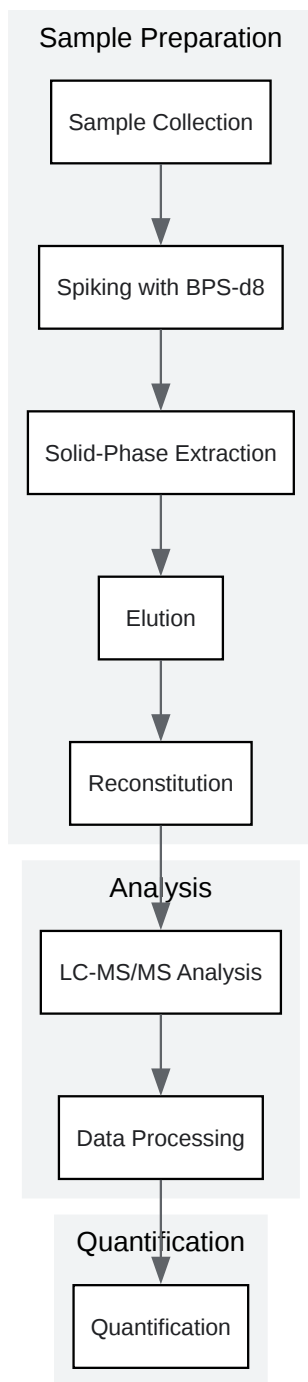
## 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column is commonly used.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed for separation.
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-20 µL.
- Mass Spectrometry (MS):
  - Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
  - Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions for both Bisphenol S and 2,4'-Bisphenol S-d8 are monitored.

## 3. Quantification:

The concentration of Bisphenol S in the original sample is determined by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of Bisphenol S and a constant concentration of 2,4'-Bisphenol S-d8.

## General Workflow for Quantification of Bisphenol S using BPS-d8

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Caption: Workflow for BPS quantification using BPS-d8.

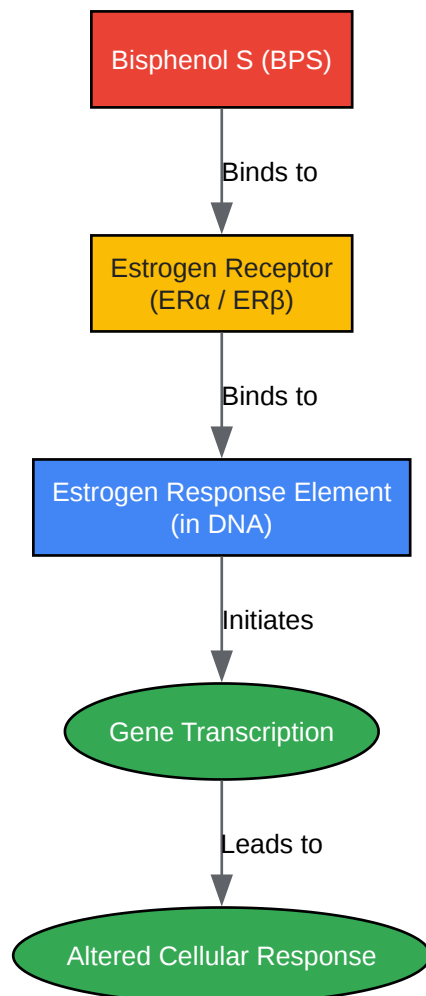
# Biological Signaling Pathways Disrupted by Bisphenol S

While 2,4'-Bisphenol S-d8 is used as an analytical tool, its non-deuterated counterpart, Bisphenol S, has been shown to interact with and disrupt key biological signaling pathways. As a structural analog, BPS can mimic or antagonize the actions of endogenous hormones.

## Estrogen Receptor Signaling Pathway

Bisphenol S is known to be an endocrine disruptor that can interfere with estrogen receptor (ER) signaling.<sup>[6]</sup> It can bind to estrogen receptors (ER $\alpha$  and ER $\beta$ ), mimicking the effects of estradiol and leading to the transcription of estrogen-responsive genes.<sup>[6]</sup> This can disrupt normal endocrine function and potentially lead to adverse health effects.

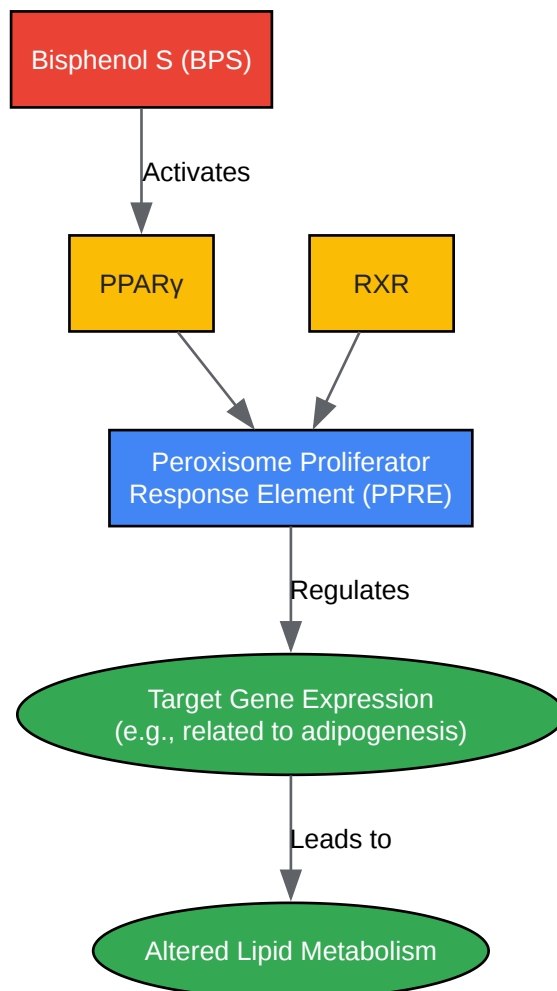
## Bisphenol S (BPS) Interference with Estrogen Receptor Signaling

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Caption: BPS interference with estrogen receptor signaling.

## PPARγ Signaling Pathway

Bisphenol S has also been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8][9] PPARγ is a key regulator of adipogenesis (fat cell development) and lipid metabolism.[9] Activation of PPARγ by BPS can lead to the expression of genes involved in these processes, potentially contributing to metabolic disorders.

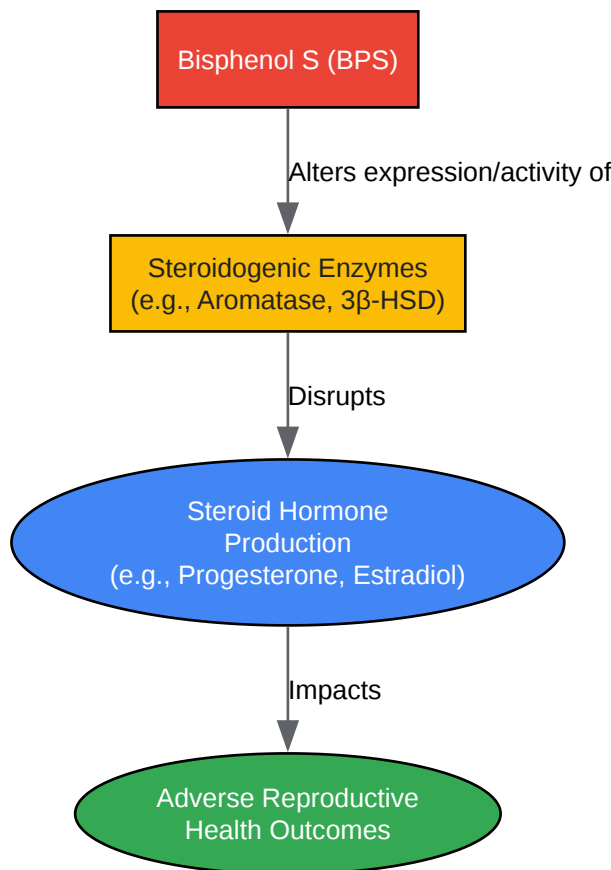
Bisphenol S (BPS) Activation of PPAR $\gamma$  Signaling Pathway[Click to download full resolution via product page](#)

Caption: BPS activation of the PPAR $\gamma$  signaling pathway.

## Disruption of Steroidogenesis

Studies have shown that Bisphenol S can disrupt steroidogenesis, the process of hormone synthesis.[10][11][12][13][14] This can occur through the altered expression and activity of key steroidogenic enzymes.[12] For example, BPS has been shown to decrease progesterone secretion in ovine granulosa cells.[10] Such disruptions can have significant impacts on reproductive health.

## Bisphenol S (BPS) Disruption of Steroidogenesis



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Caption: BPS disruption of steroidogenesis.

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